molecular formula C20H23N5O2 B2513336 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide CAS No. 1226441-77-5

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide

Cat. No.: B2513336
CAS No.: 1226441-77-5
M. Wt: 365.437
InChI Key: LOPLAOIGLITBGP-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide is a pyrimidine-based acetamide derivative characterized by a central pyrimidine ring substituted with an azepane (a seven-membered cyclic amine) at position 2, a methyl group at position 6, and an acetamide side chain linked via an oxygen atom to a 3-cyanophenyl group. Its molecular formula is C₂₀H₂₅N₅O₂, with a molecular weight of 388.9 g/mol (). The compound’s structural uniqueness lies in the combination of a pyrimidine core, azepane ring, and a polar cyano group on the phenyl ring, which may influence solubility, receptor binding, and pharmacokinetic properties.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-11-19(24-20(22-15)25-9-4-2-3-5-10-25)27-14-18(26)23-17-8-6-7-16(12-17)13-21/h6-8,11-12H,2-5,9-10,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPLAOIGLITBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with 3-cyanophenylacetyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation. This makes it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide (Target) Pyrimidine 3-cyanophenyl, azepane 388.9 () Reference compound with cyano group enhancing polarity and potential H-bonding.
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide Pyrimidine 3-bromophenyl, azepane 419.3 () Bromine substitution increases molecular weight and lipophilicity.
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chlorophenyl)acetamide Pyrimidine 2-chlorophenyl, azepane 374.9 () Chlorine at ortho position may sterically hinder interactions.
N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide Pyrimidine 4-chlorophenyl, pyrrolidine (5-membered) Not reported () Smaller pyrrolidine ring may reduce steric bulk and alter metabolic stability.
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methylphenyl)acetamide Pyrimidine 3-chloro-4-methylphenyl, azepane ~405.3 (calculated) Methyl group at para position increases hydrophobicity.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone 4-bromophenyl, pyridazinone core Not reported () Pyridazinone core (vs. pyrimidine) confers distinct electronic properties and FPR2 agonism.

Key Observations :

Core Structure Differences: Pyridazinone-based analogs () exhibit distinct biological activity (e.g., FPR2 agonism) due to the pyridazinone core’s electronic properties, which differ from the pyrimidine core in the target compound.

Positional Isomerism :

  • Substituent position (e.g., 2-chloro vs. 3-chloro) impacts steric interactions. For example, the 2-chloro derivative () may exhibit reduced binding affinity due to steric hindrance near the acetamide linkage.

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide is a synthetic organic compound with potential therapeutic applications. Its unique molecular structure, which includes an azepane moiety and a pyrimidine ring, has drawn attention in medicinal chemistry and pharmacology due to its promising biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N4O2C_{21}H_{28}N_{4}O_{2}, with a molecular weight of approximately 368.4726 g/mol. The structure features an ether linkage and an acetamide functional group, which are critical for its biological interactions.

Property Value
Molecular FormulaC21H28N4O2
Molecular Weight368.4726 g/mol
Functional GroupsEther, Acetamide

Biological Activity

Preliminary studies indicate that 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research shows that compounds with similar structures have demonstrated significant inhibitory effects against various bacteria and fungi. The mechanism is thought to involve interaction with microbial enzymes or cellular pathways, leading to cell death or growth inhibition.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies suggest that it may act by inducing apoptosis in cancer cells or by disrupting key signaling pathways involved in tumor growth.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, such as enzymes or receptors involved in critical cellular processes. For instance, it may modulate the activity of protein kinases or affect the expression of genes associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : In a study conducted by Elian et al., derivatives of similar compounds were shown to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the azepane ring in enhancing the compound's activity against resistant strains .
  • Cancer Cell Line Studies : Another investigation assessed the effects of the compound on various cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with the compound resulted in reduced cell viability and increased apoptotic markers, suggesting its potential as a therapeutic agent in oncology .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its yield and purity while exploring modifications that could improve its biological activity:

  • Synthesis Optimization : Typical synthetic routes involve reactions between specific precursors under controlled conditions using bases like potassium carbonate in solvents such as dimethylformamide (DMF). Industrial methods may utilize automated reactors for efficiency .
  • Structure-Activity Relationship (SAR) : Ongoing studies aim to establish SAR by modifying functional groups around the core structure to assess their impact on biological efficacy. For example, fluorinated derivatives have shown enhanced potency against certain targets due to increased lipophilicity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodology :

  • Step 1 : Perform substitution reactions under alkaline conditions (e.g., NaOH/KOH) to generate intermediates, as demonstrated in analogous pyrimidine derivatives .
  • Step 2 : Use condensing agents (e.g., DCC or EDC) for amide bond formation, ensuring stoichiometric control to minimize side products .
  • Step 3 : Optimize reaction time and temperature (e.g., 0–5°C for 2 h, as in chromene derivatives) to enhance purity .
    • Key Parameters : Monitor reaction progress via TLC or HPLC to adjust conditions dynamically.

Q. What analytical techniques are critical for validating the compound’s structure and purity?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for azepane (δ ~1.5–2.5 ppm), pyrimidine (δ ~6.8–8.6 ppm), and acetamide (δ ~2.0 ppm) moieties, referencing similar compounds .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Q. What preliminary biological assays are recommended for screening activity?

  • Assays :

  • Enzyme Inhibition : Test against kinases or proteases due to pyrimidine and acetamide motifs .
  • Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Dosage : Start with 1–10 µM concentrations, adjusting based on cytotoxicity profiles .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Approach :

  • Kinetic Studies : Vary reactant concentrations to determine rate laws for substitution/condensation steps .
  • Isotopic Labeling : Use ¹⁵N or ¹³C isotopes to track atom transfer during amide bond formation .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and energy barriers .
    • Example : For azepane-pyrimidine coupling, identify nucleophilic attack pathways via intermediate trapping .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Purity Verification : Re-test compounds with conflicting results using orthogonal methods (e.g., LC-MS vs. NMR) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability .
  • Replicate Assays : Standardize protocols (e.g., incubation time, cell passage number) to minimize variability .
    • Case Study : Discrepancies in IC₅₀ values may arise from impurity-driven off-target effects .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • SAR Analysis :

  • Core Modifications : Replace azepane with piperidine to assess ring size impact on target binding .
  • Functional Group Swapping : Substitute 3-cyanophenyl with 4-fluorobenzyl to evaluate electronic effects .
    • Data Integration : Cross-reference bioactivity data from analogs (e.g., thieno-pyrimidine derivatives) .
    • Table : Example SAR Trends
DerivativeModificationActivity (IC₅₀)
ParentNone2.5 µM
Analog AAzepane → Piperidine8.7 µM
Analog BCyanophenyl → Methoxyphenyl>20 µM

Q. What computational tools predict pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and CYP450 interactions .
  • Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase) .
    • Validation : Compare in silico results with in vitro permeability assays (e.g., Caco-2 monolayers) .

Methodological Notes

  • Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and inert atmosphere conditions .
  • Data Reporting : Include full spectroscopic datasets (¹H/¹³C NMR, HRMS) in supplementary materials for peer review .
  • Ethical Compliance : Adhere to institutional guidelines for biological safety (e.g., BSL-2 for cell assays) .

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